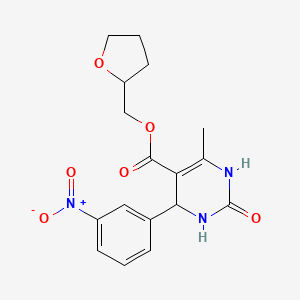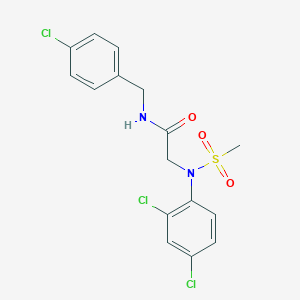![molecular formula C24H18N4O5 B5200782 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5200782.png)
4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide, also known as DNAN, is a synthetic compound that has been widely used in scientific research. DNAN is a potent inhibitor of DNA polymerase, which makes it an important tool in the study of DNA replication and repair.
Mécanisme D'action
4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide inhibits DNA polymerase by binding to the enzyme's active site and preventing the incorporation of nucleotides into the growing DNA strand. This results in the inhibition of DNA replication and repair, which can lead to cell death.
Biochemical and Physiological Effects:
4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA replication and repair, induction of apoptosis, and inhibition of cancer cell growth. 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide in lab experiments is its potency as a DNA polymerase inhibitor. This makes it an important tool in the study of DNA replication and repair. However, one limitation of using 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide. One area of research is the development of novel anticancer drugs based on 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide. Another area of research is the study of 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide's anti-inflammatory and antioxidant properties, which could have potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the potential toxicity of 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide and its effects on human health.
Méthodes De Synthèse
4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 2,4-dinitro-1-naphthylamine with 4-methylbenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has been used in a wide range of scientific research applications, including the study of DNA replication and repair, cancer biology, and drug development. 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide is a potent inhibitor of DNA polymerase, which makes it an important tool in the study of DNA replication and repair. In cancer biology, 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide has also been used in drug development, as it can serve as a lead compound for the development of novel anticancer drugs.
Propriétés
IUPAC Name |
4-[(2,4-dinitronaphthalen-1-yl)amino]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-15-6-10-18(11-7-15)26-24(29)16-8-12-17(13-9-16)25-23-20-5-3-2-4-19(20)21(27(30)31)14-22(23)28(32)33/h2-14,25H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIODMSDPVRUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide](/img/structure/B5200701.png)
![6-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5200709.png)
![4-(4-isopropylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5200723.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)


![3-bromo-N-cyclohexyl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200751.png)
![2-amino-4-(4-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5200762.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5200769.png)
![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)



![3-bromo-N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200816.png)